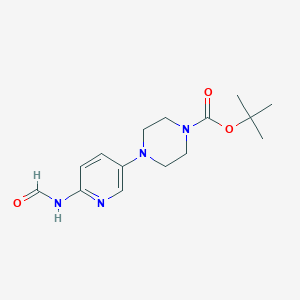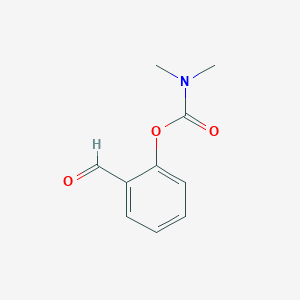![molecular formula C12H26Cl2N2O B1398260 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219957-66-0](/img/structure/B1398260.png)
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Descripción general
Descripción
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a chemical compound that has garnered attention for its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry .
Métodos De Preparación
The synthesis of 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(2-piperidinyl)ethanol with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Análisis De Reacciones Químicas
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common reagents for oxidation include potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the body. The piperidine moiety is known to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. The compound’s effects are mediated through its binding to these molecular targets, leading to modulation of specific biochemical pathways .
Comparación Con Compuestos Similares
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler compound with a similar structure but lacking the additional functional groups.
Piperidinone: A ketone derivative of piperidine with different chemical properties and applications.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique pharmacological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-piperidin-2-ylethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11;;/h11-13,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIFELQJWXOXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


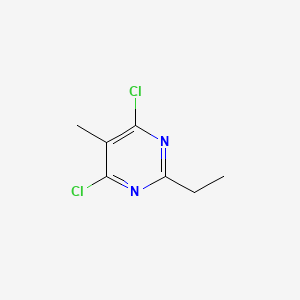

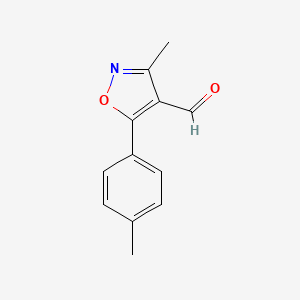
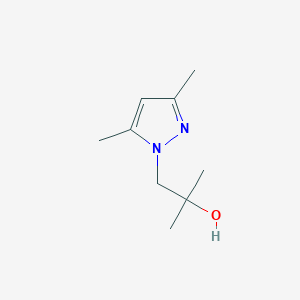


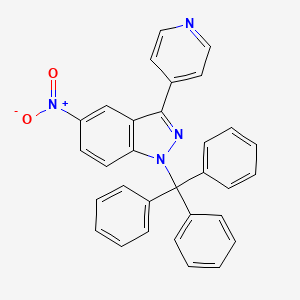
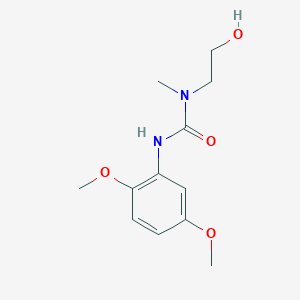

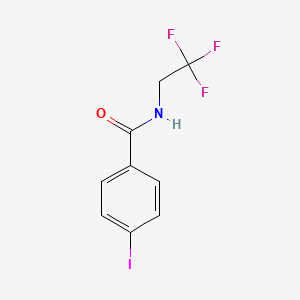
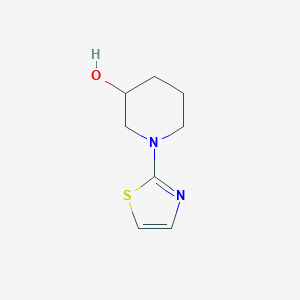
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
